

# Synthesis of Finerenone Intermediates: A Detailed Guide from 4-Formyl-3-methoxybenzonitrile

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## Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1293924

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## Introduction

Finerenone (BAY 94-8862), a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant therapeutic advancement for patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1] Its unique dihydropyridine core structure is central to its pharmacological activity.[2][3][4] This guide provides a comprehensive overview of the synthetic pathways to key Finerenone intermediates, commencing from the readily available starting material, 4-Formyl-3-methoxybenzonitrile.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the intricacies of the synthetic protocols, elucidating the rationale behind experimental choices and providing detailed, step-by-step methodologies. Both racemic and asymmetric approaches to the core dihydropyridine structure will be explored, offering a comparative analysis to inform process development and optimization.

## Strategic Overview: The Hantzsch Dihydropyridine Synthesis

The cornerstone of Finerenone synthesis from 4-Formyl-3-methoxybenzonitrile is the Hantzsch dihydropyridine synthesis. This robust and versatile multicomponent reaction involves the condensation of an aldehyde (4-Formyl-3-methoxybenzonitrile), a  $\beta$ -ketoester (such as ethyl acetoacetate or a derivative), and a nitrogen source (typically ammonia or its equivalent).[1]

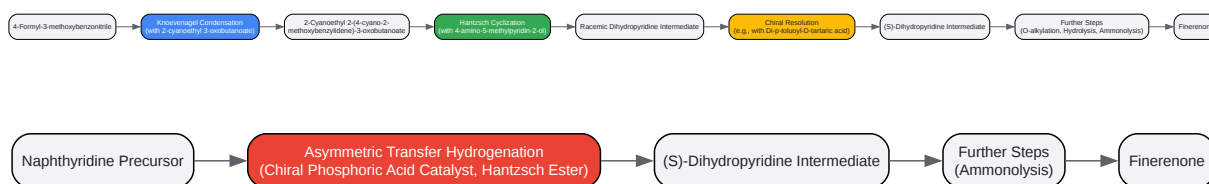
The reaction proceeds through a sequence of Knoevenagel condensation and Michael addition, followed by cyclization and dehydration to furnish the dihydropyridine ring.

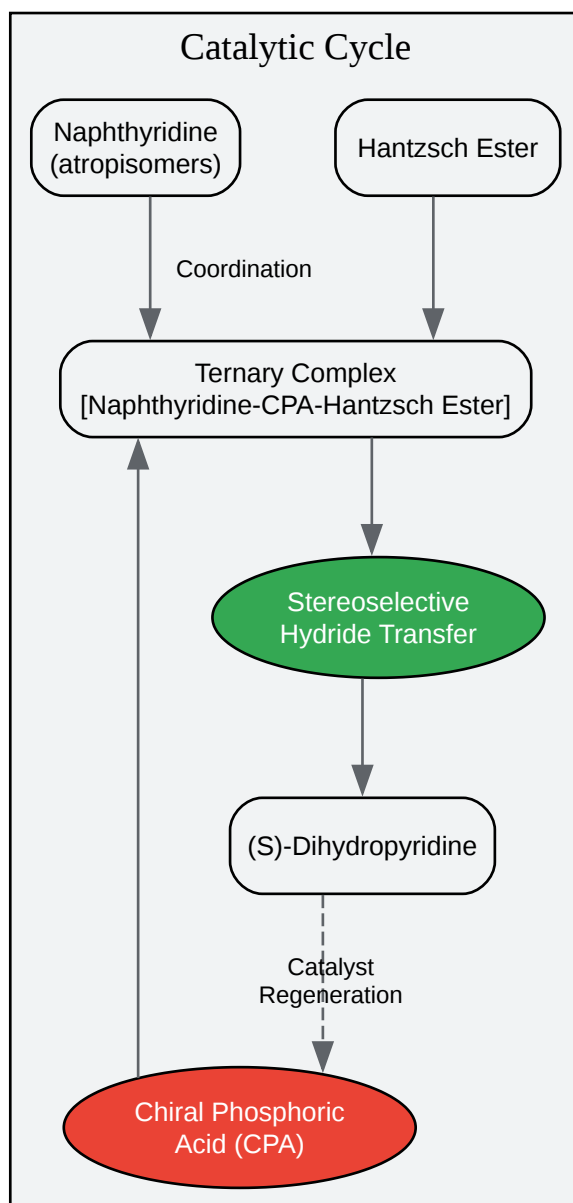
Two primary strategies emerge from this core reaction: a racemic synthesis followed by chiral resolution, and a direct asymmetric synthesis to establish the required stereocenter.

## Part 1: Racemic Synthesis and Chiral Resolution

The racemic synthesis offers a straightforward and often high-yielding route to the core dihydropyridine intermediate. The key challenge in this pathway is the efficient separation of the desired (S)-enantiomer from the racemic mixture.

### Workflow for Racemic Synthesis and Resolution





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## References

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